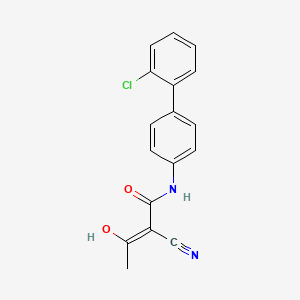
Dhodh-IN-8
Overview
Description
Dhodh-IN-8 is a compound that has been identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a critical role in pyrimidine synthesis , which is a key process in cell growth and proliferation .
Molecular Structure Analysis
The molecular formula of this compound is C17H13ClN2O2 . It has been studied using various computational methods including molecular docking and dynamic simulations . These studies have revealed a strong binding of this compound within the active site of the DHODH enzyme .
Chemical Reactions Analysis
This compound acts as an inhibitor of the DHODH enzyme . This inhibition leads to a decrease in pyrimidine nucleosides, which primarily affects RNA virus replication . The decrease of pyrimidine pools further triggers host antiviral genes expression and promotes innate immune responses .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.7 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Structural Insights and Drug Sensitivity
- Human DHODH has two domains, with inhibitors targeting a tunnel leading to the active site. Differences in this region influence drug sensitivity or resistance. The structural analysis of human DHODH with inhibitors reveals insights into designing drugs for autoimmune diseases and cancer by targeting the enzyme's active site and understanding the factors that govern drug sensitivity (Liu et al., 2000) Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents.
Metabolic and Therapeutic Implications
- DHODH inhibition affects glucose metabolism and has implications for metabolic diseases. Inhibition of DHODH modulates glucose metabolism, enhances glycolysis, and impacts the expression of GDF15, a cytokine involved in appetite regulation and lifespan extension, suggesting potential therapeutic applications beyond autoimmune diseases and cancer (Zhang et al., 2021) DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance.
Novel Inhibitors and Binding Modes
- Research on novel classes of low molecular weight compounds that inhibit DHODH in the nanomolar range reveals a dual binding mode, offering insights into the enzyme's competitive nature toward the ubiquinone binding site. This has implications for the development of new therapies for diseases like rheumatoid arthritis (Baumgartner et al., 2007) Dual binding mode of a novel series of DHODH inhibitors.
Role in Cancer Therapy
- DHODH plays a crucial role in tumor progression and is considered a potential target for cancer therapy. The enzyme's involvement in pyrimidine synthesis and the mitochondrial respiratory chain in cancer cells highlights the therapeutic potential of DHODH inhibitors in treating various cancers (Zhou et al., 2021) DHODH and cancer: promising prospects to be explored.
Mechanism of Action
Target of Action
Dhodh-IN-8 primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo pyrimidine synthesis pathway . It catalyzes the fourth step in this pathway, converting dihydroorotate to orotate . This enzyme is crucial for rapidly proliferating cells, including cancer cells and activated lymphocytes .
Mode of Action
This compound acts as an inhibitor of DHODH . By inhibiting DHODH, this compound disrupts the de novo pyrimidine synthesis pathway . This leads to a rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This has downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on pyrimidines .
Pharmacokinetics
For instance, Emvododstat, another DHODH inhibitor, has been shown to have rapid oral bioavailability . Its levels rise rapidly after oral administration, peaking about 2 hours post-dosing . This is associated with an increase in the levels of dihydroorotate (DHO), the substrate for DHODH, within 2 hours of dosing, indicating that DHODH inhibition is rapid .
Result of Action
The inhibition of DHODH by this compound leads to several cellular effects. The most notable is the induction of cell cycle arrest and/or differentiation of rapidly proliferating cells . This is due to the depletion of intracellular pyrimidine pools and the resulting nucleotide starvation . Ultimately, this can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of extracellular pyrimidines can impact the efficacy of this compound . Cells with access to sufficient extracellular pyrimidines may be able to bypass the effects of DHODH inhibition . Additionally, certain subsets of cells, such as T-ALL cells, may have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .
Future Directions
The inhibition of DHODH by Dhodh-IN-8 represents a promising approach for targeting various diseases, including cancer . Future research could focus on further understanding the role of ferroptosis in cancer treatment , and on developing new and effective targeted drugs to overcome the limitations of current therapies .
properties
IUPAC Name |
(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTUTTULCBOUPL-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1148126-03-7 | |
| Record name | (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






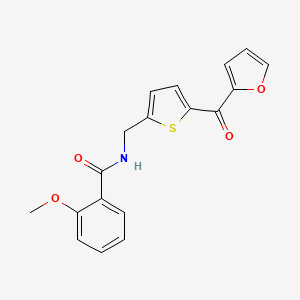
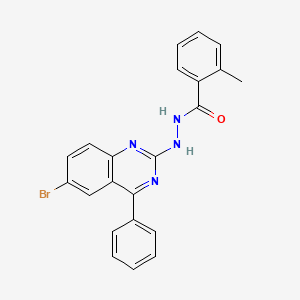

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)
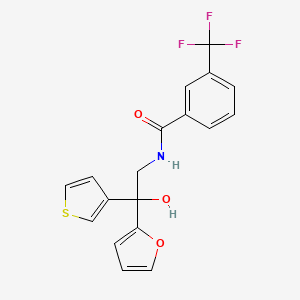
![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)
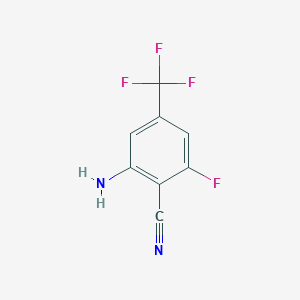
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2857245.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2857246.png)